Direct GK-GKRP Disruption Potency and Metabolic Stability: AMG-3969 vs AMG-1694
AMG-3969 (compound 27 in the J. Med. Chem. series) was derived from AMG-1694 (compound 1) through metabolite identification and structure-based design . In a homogeneous time-resolved fluorescence (HTRF) GK–GKRP binding assay, AMG-3969 disrupted the human GK–GKRP interaction with an IC₅₀ of 4 nM and achieved ~95% maximal disruption at 10 nM . AMG-1694 required an IC₅₀ of 7 nM in the same assay format, representing a 1.75-fold improvement for AMG-3969 . Critically, AMG-1694 was limited by high metabolic turnover in liver microsomes, whereas AMG-3969 was designed to be 'metabolically stable' and demonstrated substantially lower intrinsic clearance .
| Evidence Dimension | GK-GKRP disruption IC₅₀ and metabolic stability |
|---|---|
| Target Compound Data | IC₅₀ = 4 nM; metabolically stable; ~95% disruption at 10 nM |
| Comparator Or Baseline | AMG-1694: IC₅₀ = 7 nM; high metabolic turnover limiting in vivo advancement |
| Quantified Difference | 1.75-fold more potent in disruption IC₅₀; qualitative improvement in metabolic stability (reported as metabolically stable vs. high turnover) |
| Conditions | HTRF-based recombinant human GK–GKRP binding assay; hepatic microsomal stability assay |
Why This Matters
For robust in vivo proof-of-concept studies requiring sustained target engagement, the combination of improved potency and metabolic stability makes AMG-3969 the preferred disruptor over AMG-1694.
- [1] St Jean DJ Jr, Ashton KS, Bartberger MD, et al. Small molecule disruptors of the glucokinase-glucokinase regulatory protein interaction: 2. Leveraging structure-based drug design to identify analogues with improved pharmacokinetic profiles. J Med Chem. 2014;57(2):325-338. doi:10.1021/jm4016747 View Source
